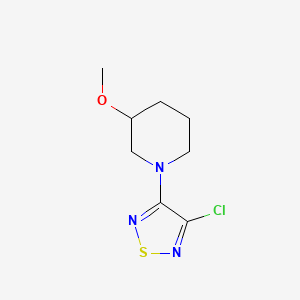

3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole

Description

Properties

IUPAC Name |

3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-13-6-3-2-4-12(5-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFYGWZGQTJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHClNS

- Molecular Weight : 229.73 g/mol

- CAS Number : 131986-28-2

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. Its structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiadiazole derivatives can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have indicated that thiadiazole derivatives possess anticancer activity. The mechanism often involves induction of apoptosis in cancer cells through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research indicates that it may enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| 32 | E. coli |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased annexin V positivity in treated cells compared to controls.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (cervical cancer) | 10 | 45 |

| MCF7 (breast cancer) | 15 | 38 |

Comparison with Similar Compounds

Structural and Electronic Features

Key analogs and their substituents:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Pyridyl and imidazolyl groups (aromatic) enhance electronic conjugation, whereas methoxypiperidinyl and benzylpiperidinyl (aliphatic) introduce steric hindrance and modulate solubility.

Challenges :

- Chirality Management: Racemate resolution for the amino alcohol derivative requires additional steps, highlighting the complexity of synthesizing chiral thiadiazoles .

- Yield Variability : Bi-1,2,5-thiadiazole synthesis using S₄N₄·SbCl₅ complexes yields 28–80%, indicating substituent-dependent efficiency .

Physicochemical Properties

Notable Trends:

- Melting Points : Pyridyl derivatives exhibit defined melting points (e.g., 56°C), whereas bulky analogs like benzylpiperidinyl may remain liquids or amorphous solids.

- Lipophilicity : Benzyl and tert-butyl groups increase logP values, impacting membrane permeability and biodistribution .

Preparation Methods

General Synthetic Strategy for 3-Chloro-4-substituted-1,2,5-thiadiazoles

The synthesis of 3-chloro-4-substituted-1,2,5-thiadiazoles generally follows these key steps:

- Formation of the 3-chloro-4-hydroxy-1,2,5-thiadiazole intermediate by reacting cyanoformamides or alkyl cyanoformimidates with sulfur monochloride (S2Cl2 or SCl2) in an organic solvent medium.

- Substitution of the 4-hydroxy group with the desired alkoxy or aminoalkoxy substituent, such as 3-methoxypiperidin-1-yl, via nucleophilic substitution or hydrocarbonylation reactions.

- Purification by extraction, recrystallization, or vacuum distillation.

This approach is supported by detailed patent literature and experimental data.

Preparation of 3-Chloro-4-hydroxy-1,2,5-thiadiazole Intermediate

According to a foundational patent (US3564000A), the 3-chloro-4-hydroxy-1,2,5-thiadiazole is prepared by reacting cyanoformamide or its derivatives with sulfur monochloride in a polar organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions (0–60 °C) for 1 to 20 hours.

-

- Molar ratio: 1 mole sulfur monochloride per mole of cyanoformamide or alkyl cyanoformimidate; often an excess of 2–10 moles sulfur chloride is used for optimal yield.

- Solvents: Non-protonic polar solvents (DMF, dimethylacetamide) or non-polar solvents (benzene, toluene).

- Temperature: 0–85 °C, with higher temperatures allowing shorter reaction times.

- Reaction time: 0.5 to 20 hours depending on temperature.

-

- Quenching in water.

- Extraction with water-immiscible organic solvents (e.g., ether).

- Drying over magnesium sulfate.

- Purification by vacuum distillation or recrystallization.

Example: 7.0 g (0.1 mol) of 1-cyanoformamide is added to 0.4 mol sulfur monochloride in 40 ml DMF at room temperature; stirred 4 hours; quenched with ice water; extracted and purified to yield 3-chloro-4-hydroxy-1,2,5-thiadiazole with melting point ~112 °C.

Substitution at the 4-Position with 3-Methoxypiperidin-1-yl Group

The critical step for preparing 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole involves replacing the 4-hydroxy group with the 3-methoxypiperidin-1-yl substituent. This can be achieved by:

- Nucleophilic substitution of the 4-hydroxy group by the 3-methoxypiperidine nucleophile, often facilitated by a base or under hydrocarbonylation conditions.

- Hydrocarbonylation reaction involving 3-chloro-4-hydroxy-1,2,5-thiadiazole and the corresponding hydrocarbonyl halide or amine derivative in the presence of base (e.g., sodium carbonate) in DMF at elevated temperatures (55–60 °C).

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 3-chloro-4-hydroxy-1,2,5-thiadiazole + 3-methoxypiperidine (or corresponding halide) | Nucleophilic substitution at 4-position |

| 2 | Base (e.g., sodium carbonate), solvent DMF, 55–60 °C, 1–5 hours | Formation of this compound |

| 3 | Work-up: aqueous quench, ether extraction, drying, concentration | Purified product |

This method is analogous to the preparation of other 3-chloro-4-alkoxy or 3-chloro-4-aminoalkoxy thiadiazoles described in the patent literature.

Alternative Method via Ether Cleavage and Re-Substitution

Another route involves:

- Starting from 3-chloro-4-OR-1,2,5-thiadiazoles (where OR is an alkoxy group).

- Cleaving the ether bond using strong Lewis acids (e.g., aluminum chloride) in non-aqueous solvents (toluene, benzene) at 60–170 °C.

- Subsequent substitution with the 3-methoxypiperidine nucleophile.

This method allows for the conversion of alkoxy-substituted thiadiazoles to hydroxy derivatives and then to the desired substituted thiadiazole.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Sulfur monochloride ratio | 1–10 mol per mol of cyanoformamide | Excess improves yield but not always needed |

| Solvent | DMF, dimethylacetamide, THF, benzene, toluene | Polar aprotic solvents preferred |

| Temperature | 0–85 °C | Higher temp reduces reaction time |

| Reaction time | 0.5–20 hours | Depends on temperature and reagents |

| Base for substitution | Sodium carbonate, sodium iodide | Facilitates nucleophilic substitution |

| Work-up solvents | Ether, petroleum ether, toluene | For extraction and purification |

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Product Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of 3-chloro-4-hydroxy-1,2,5-thiadiazole | Cyanoformamide + sulfur monochloride | DMF solvent, 0–60 °C, 1–20 h | High yield; purified by extraction/distillation |

| 2 | Nucleophilic substitution at 4-position | 3-chloro-4-hydroxy-1,2,5-thiadiazole + 3-methoxypiperidine | DMF, sodium carbonate, 55–60 °C, 1–5 h | Formation of target compound |

| 3 | Ether cleavage (alternative) | 3-chloro-4-alkoxy-1,2,5-thiadiazole + AlCl3 | Toluene, 60–170 °C, 2–5 h | Hydroxy intermediate for further substitution |

Research Findings and Considerations

- The order of reagent addition is critical for yield and purity; adding cyanoformamide to sulfur monochloride solution yields better results than the reverse.

- Reaction temperature and time are interdependent; higher temperatures allow shorter reaction times but may increase side reactions.

- Use of polar aprotic solvents like DMF improves reaction rates and yields.

- The 3-chloro-4-substituted-1,2,5-thiadiazoles prepared are important intermediates for further functionalization, including synthesis of biologically active sulfanilamido derivatives.

- Optically active thiadiazole derivatives can be prepared using chiral amines and epichlorohydrin derivatives, but this is more relevant for analogs such as timolol rather than the 3-methoxypiperidinyl derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.